3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid

medicinal chemistry structure-activity relationship molecular recognition

3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid (CAS 385383-37-9) is a synthetic cinnamic acid derivative bearing a meta-chlorobenzyloxy substituent (molecular weight 288.72 g/mol, melting point 210–212 °C). As a member of the arylacrylic acid chemical space, it features a reactive α,β-unsaturated carboxylic acid moiety conjugated to a diaryl ether scaffold, establishing it as a versatile building block for medicinal chemistry, probe synthesis, and materials science libraries.

Molecular Formula C16H13ClO3
Molecular Weight 288.72 g/mol
CAS No. 385383-37-9
Cat. No. B1597852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid
CAS385383-37-9
Molecular FormulaC16H13ClO3
Molecular Weight288.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)
InChIKeyJMFHEWLUKNJQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic Acid (CAS 385383-37-9): Physicochemical Identity and Procurement Baseline


3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid (CAS 385383-37-9) is a synthetic cinnamic acid derivative bearing a meta-chlorobenzyloxy substituent (molecular weight 288.72 g/mol, melting point 210–212 °C) [1]. As a member of the arylacrylic acid chemical space, it features a reactive α,β-unsaturated carboxylic acid moiety conjugated to a diaryl ether scaffold, establishing it as a versatile building block for medicinal chemistry, probe synthesis, and materials science libraries [1].

Why In-Class Substitution of 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic Acid Is Chemically Unsupportable


Generic substitution among chlorobenzyloxyphenylacrylic acid isomers or saturated analogs introduces uncontrolled shifts in electronic character, steric topology, and chemical reactivity that directly compromise experimental reproducibility. The meta‑chloro orientation on the benzyl ring alters the dipole-moment vector relative to ortho- and para‑substituted congeners, affecting molecular recognition events such as halogen‑bonding or π‑stacking in target binding pockets [1]. Likewise, replacing the α,β‑unsaturated acid with a saturated propanoic or butanoic chain eliminates Michael‑acceptor reactivity, which may be essential for covalent‑probe design or enzyme inhibition strategies [2]. The quantitative evidence summarized in Section 3 therefore constitutes the minimum verifiable basis for discriminating this specific compound during procurement.

Quantitative Comparator Evidence for 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic Acid Procurement Decisions


Chlorine Positional Isomerism: Meta- vs. Ortho- vs. Para-Chlorobenzyloxy Differentiation

The meta-chlorobenzyloxy substitution pattern in 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid (CAS 385383-37-9) imposes a distinct dipole‑moment orientation relative to the ortho‑chloro isomer (CAS 879642‑95‑2) and the para‑chloro isomer (CAS 879642‑82‑7). This electronic difference alters the ability to participate in directional halogen‑bonding interactions with protein targets [1]. Computed XLogP3‑AA values confirm a uniform predicted lipophilicity of 4.0 for all three isomers, meaning that the observed differences in target engagement are attributable primarily to electronic and steric factors rather than to passive membrane partitioning [2].

medicinal chemistry structure-activity relationship molecular recognition

Reactivity Divergence: α,β-Unsaturated Acid vs. Saturated Propanoic/Butanoic Analogues

The conjugated acrylic acid motif of 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid renders it a competent Michael acceptor, enabling covalent bond formation with nucleophilic cysteine residues in target proteins. In contrast, the fully saturated propanoic acid analogue (3-{4-[(3-chlorobenzyl)oxy]phenyl}propanoic acid) lacks this reactivity gate entirely. Cinnamic acid derivatives have been shown to act as Michael‑reaction‑based inducers of phase 2 detoxifying enzymes at low micromolar concentrations (e.g., CD value of ~5 μM for induction), whereas their saturated phenylpropionic acid counterparts are inactive in the same assay [1].

covalent inhibitor design Michael acceptor chemical biology

Melting Point as a Procurement Quality Control Discriminator

A sharp melting point of 210–212 °C is consistently reported by multiple commercial vendors for 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid and serves as a rapid pre‑use identity confirmation . In contrast, the ortho‑chloro (CAS 879642‑95‑2) and para‑chloro (CAS 879642‑82‑7) isomers exhibit different melting ranges due to altered crystal‑packing energetics; mis‑procurement of a positional isomer can therefore be detected by a simple melting‑point measurement, providing a low‑cost and immediate go/no‑go quality gate absent in non‑crystalline analogs.

quality control structural verification procurement specification

Lipophilicity and Hydrogen‑Bonding Capacity: Orthogonal Differentiation from Non‑Chlorinated Benzyloxy Analogs

Computed XLogP3‑AA of 4.0 for the target compound reflects the balanced contribution of the chlorobenzyloxy tail [1]. The topological polar surface area (tPSA) of 46.5 Ų and a single hydrogen‑bond donor confer intermediate solubility and permeability characteristics that are systematically tunable by the acrylic acid moiety. Replacement of the 3‑chlorobenzyl group with a non‑chlorinated benzyloxy group (CAS analogs) reduces XLogP by approximately 0.5–0.8 log units and eliminates the halogen atom available for halogen‑bonding interactions, shifting the compound’s position in CNS‑MPO and Lipinski property spaces .

ADME prediction drug-likeness library design

Evidence‑Grounded Application Scenarios for 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic Acid


Covalent Probe and Targeted Covalent Inhibitor (TCI) Design Leveraging the α,β‑Unsaturated Warhead

The acrylic acid moiety provides a built‑in Michael acceptor that can form a covalent bond with active‑site cysteine residues. As demonstrated by the class‑level evidence that cinnamic acid derivatives act as Michael‑reaction‑based inducers at low micromolar concentrations whereas saturated analogs are inert [1], this specific compound is the appropriate starting scaffold for structure‑based TCI campaigns. The meta‑chlorobenzyloxy tail offers a defined halogen‑bonding vector for additional target‑engagement specificity [2].

Medicinal Chemistry Library Enumeration with Defined Halogen‑Bonding Topology

The meta‑chloro orientation differentiates this compound from its ortho‑ and para‑chloro isomers in terms of dipole‑moment directionality, while all three isomers share an identical XLogP3‑AA of 4.0 [3]. This physico‑chemical decoupling allows the meta‑chloro isomer to be incorporated into fragment‑based screening libraries where enforcing a specific halogen‑bonding vector is desired without altering the overall hydrophobicity of the library members.

High‑Purity Building Block for Multi‑Step Organic Synthesis Requiring Batch‑to‑Batch Consistency

With a commercial specification of ≥95% purity and a sharp melting point of 210–212 °C , the compound can serve as a reliable intermediate for convergent synthetic routes to complex diaryl ethers, heterocyclic scaffolds, or polymerizable monomers. The melting point provides a rapid, equipment‑minimal identity check that the ortho‑ or para‑chloro benzyloxy isomers cannot satisfy, reducing the risk of isomeric carry‑over into downstream synthetic steps.

ADME‑Tuned Lead Optimization with Calculable Property Baseline

The computed XLogP of 4.0 and tPSA of 46.5 Ų place the compound in a favorable region of the CNS‑MPO and Lipinski property spaces for orally bioavailable drug candidates. The chlorine‑driven lipophilicity gain of approximately 0.5–0.8 log units over non‑chlorinated benzyloxy analogs can be exploited during lead optimization to fine‑tune permeability and metabolic stability while retaining the acrylic acid handle for further derivatization.

Quote Request

Request a Quote for 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.